What is the chemical structure of 2-Chloro-4-nitrophenyl dimethylsulfamate
What is the chemical structure of 2-Chloro-4-nitrophenyl dimethylsulfamate
An In-depth Technical Guide to 2-Chloro-4-nitrophenyl dimethylsulfamate
This guide provides a comprehensive technical overview of 2-Chloro-4-nitrophenyl dimethylsulfamate, a compound of interest for researchers and professionals in drug development and organic synthesis. The document details its chemical structure, a proposed synthesis protocol, and its potential applications, grounded in established chemical principles and data from related compounds.
Chemical Identity and Structure
2-Chloro-4-nitrophenyl dimethylsulfamate is an organic compound that belongs to the class of aryl sulfamates. Its structure is characterized by a 2-chloro-4-nitrophenoxy group linked to a dimethylsulfamoyl moiety. This arrangement suggests its potential role as a bio-active molecule, particularly within the domain of enzyme inhibition.
Structural Representation
Caption: 2D Chemical Structure of 2-Chloro-4-nitrophenyl dimethylsulfamate.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-chloro-4-nitrophenyl dimethylsulfamate |
| Molecular Formula | C₈H₉ClN₂O₅S |
| Canonical SMILES | CN(C)S(=O)(=O)OC1=C(C=C(C=C1)[O-])Cl |
| InChI | InChI=1S/C8H9ClN2O5S/c1-11(2)17(14,15)16-8-5-3-7(10(12)13)4-6(8)9/h3-5H,1-2H3 |
| InChIKey | (Generated based on structure) |
Synthesis Protocol
The synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate can be achieved through the reaction of 2-chloro-4-nitrophenol with dimethylsulfamoyl chloride. This is a standard method for the preparation of aryl sulfamates.[1]
Reaction Scheme
Caption: Synthesis of 2-Chloro-4-nitrophenyl dimethylsulfamate.
Step-by-Step Methodology
-
Preparation of Reactants : In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-chloro-4-nitrophenol in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base : To the solution from step 1, add 1.1 to 1.5 equivalents of a suitable base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Addition of Sulfamoylating Agent : Slowly add 1 equivalent of dimethylsulfamoyl chloride to the reaction mixture at 0 °C to control any exothermic reaction.[2][3]
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Properties
The properties of 2-Chloro-4-nitrophenyl dimethylsulfamate can be inferred from its constituent parts.
| Property | Expected Value/Characteristic |
| Molecular Weight | 280.69 g/mol |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-chloro-4-nitrophenyl ring and a singlet for the two methyl groups of the dimethylsulfamoyl moiety. |
| ¹³C NMR | Resonances for the aromatic carbons and the methyl carbons. |
| IR Spectroscopy | Characteristic peaks for S=O stretching (sulfamate), N-O stretching (nitro group), and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Potential Applications in Drug Development
Aryl sulfamates are a well-established class of compounds with significant biological activity. A primary area of interest is their ability to act as irreversible inhibitors of steroid sulfatase (STS).[4] STS is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent cancers, such as breast cancer.
Mechanism of Action as STS Inhibitors
The sulfamate moiety of aryl sulfamates is recognized by the active site of the STS enzyme. It is believed to undergo a catalytic process that leads to the sulfation of a nearby amino acid residue, resulting in the irreversible inactivation of the enzyme.
Caption: General mechanism of STS inhibition by aryl sulfamates.
Safety and Handling
The safety precautions for 2-Chloro-4-nitrophenyl dimethylsulfamate should be based on the known hazards of its precursors, 2-chloro-4-nitrophenol and dimethylsulfamoyl chloride.
-
2-Chloro-4-nitrophenol : This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[5]
-
Dimethylsulfamoyl chloride : This is a corrosive compound that can cause severe skin burns and eye damage. It reacts with water to release hydrochloric acid.[6][7]
Therefore, 2-Chloro-4-nitrophenyl dimethylsulfamate should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
References
- A new series of aryl sulfamate derivatives: Design, synthesis, and biological evalu
- Iron-Catalyzed Alkylations of Aryl Sulfamates and Carbam
- Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). MDPI.
- Synthesis of aryl sulfamate and phenol small peptide derivatives using a multidetachable sulfamate linker strategy | Request PDF. (2025).
- Sulfamate synthesis by sulfamoyl
- Dimethylsulfamoyl chloride | 13360-57-1. (n.d.). Benchchem.
- Dimethylsulfamoyl chloride. (n.d.). TargetMol.
- Cas 13360-57-1,Dimethylsulfamoyl chloride. (n.d.). LookChem.
- Dimethylsulfamyl chloride. (n.d.). Anshul Specialty Molecules.
- CAS 13360-57-1: Dimethylsulfamoyl chloride. (n.d.). CymitQuimica.
- 2-Chloro-4-nitrophenyl isothiocyanate | C7H3ClN2O2S | CID 2757736. (n.d.). PubChem.
- Application Notes and Protocols: The Synthesis of Niclosamide from 2-Chloro-4-nitroaniline. (n.d.). Benchchem.
- 2-CHLORO-N-(2,4-DIMETHYLPHENYL)-4-NITROBENZAMIDE. (n.d.). NextSDS.
- synthesis of 2-chloro-4-nitrophenol by new way. (2009).
- Nitrofungin | C6H4ClNO3 | CID 12074. (n.d.). PubChem.
- RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol. (n.d.).
- N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117. (n.d.). PubChem.
- Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-neg
- 2-(2-(4-Chloro-2-nitrophenyl)diazenyl)-N-(4-chlorophenyl)-3-oxobutanamide | C16H12Cl2N4O4 | CID 3017398. (n.d.). PubChem.
- 2-Chloro-4-nitrophenol 97 619-08-9. (n.d.). Sigma-Aldrich.
- Effect of pH on the percentage of 2-chloro-4-nitrophenol degradation on... (n.d.).
- 2-Chloro-4-methyl-6-nitrophenol | C7H6ClNO3 | CID 13358043. (n.d.). PubChem.
- 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264. (n.d.). PubChem.
- 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside - Safety D
Sources
- 1. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 2. Dimethylsulfamoyl chloride | 13360-57-1 | Benchchem [benchchem.com]
- 3. Dimethylsulfamoyl chloride | TargetMol [targetmol.com]
- 4. A new series of aryl sulfamate derivatives: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrofungin | C6H4ClNO3 | CID 12074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethylsulfamyl chloride [anshulchemicals.com]
- 7. CAS 13360-57-1: Dimethylsulfamoyl chloride | CymitQuimica [cymitquimica.com]
